Molecular Weight Differentiation: Benzylamine Spacer Adds 50.5 Da vs. Direct Anilide Analogs
The target compound (MW 303.2 g/mol as hydrochloride salt) is 50.5 Da heavier than its closest direct anilide analog 2-chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide (CAS 842965-59-7, MW 252.74 g/mol free base) due to the incorporation of a benzylamine methylene (-CH2-NH-) spacer between the amide carbonyl and the aryl ring instead of a direct anilide (-NH-aryl) linkage . This mass differential, while modest, places the compound in a meaningfully different region of lead-like chemical space: the target compound exceeds the typical fragment screening cutoff of ~300 Da, making it more suitable as a late-stage functionalized probe or scaffold-elaboration intermediate than as a fragment hit [1]. The free base of the target compound (C14H19ClN2O, MW 266.77) is 14.0 Da heavier than the free base of CAS 842965-59-7 (C13H17ClN2O, MW 252.74), a difference attributable to the additional methylene carbon in the benzylamine linker .
| Evidence Dimension | Molecular Weight (hydrochloride salt form) |
|---|---|
| Target Compound Data | 303.2 g/mol (C14H20Cl2N2O, HCl salt) |
| Comparator Or Baseline | CAS 842965-59-7: 252.74 g/mol (C13H17ClN2O, free base; no HCl salt commercially available); CAS 1258641-30-3: 252.74 g/mol (C13H17ClN2O, free base); CAS 251097-15-1: 238.71 g/mol (C12H15ClN2O, free base) |
| Quantified Difference | ΔMW = +50.5 Da vs. CAS 842965-59-7; +50.5 Da vs. CAS 1258641-30-3; +64.5 Da vs. CAS 251097-15-1 |
| Conditions | Calculated from molecular formulas reported in vendor certificates of analysis and chemical database entries |
Why This Matters
The benzylamine spacer simultaneously increases molecular weight, introduces an additional hydrogen-bond donor (amide N-H), and adds a freely rotatable bond, all of which alter ligand efficiency metrics, permeability, and metabolic stability relative to direct anilide analogs—making the target compound functionally non-substitutable in SAR campaigns.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
